1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene 1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene
Brand Name: Vulcanchem
CAS No.: 189762-23-0
VCID: VC6488696
InChI: InChI=1S/C8H5BrF4/c9-6-3-1-5(2-4-6)7(10)8(11,12)13/h1-4,7H
SMILES: C1=CC(=CC=C1C(C(F)(F)F)F)Br
Molecular Formula: C8H5BrF4
Molecular Weight: 257.026

1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene

CAS No.: 189762-23-0

Cat. No.: VC6488696

Molecular Formula: C8H5BrF4

Molecular Weight: 257.026

* For research use only. Not for human or veterinary use.

1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene - 189762-23-0

Specification

CAS No. 189762-23-0
Molecular Formula C8H5BrF4
Molecular Weight 257.026
IUPAC Name 1-bromo-4-(1,2,2,2-tetrafluoroethyl)benzene
Standard InChI InChI=1S/C8H5BrF4/c9-6-3-1-5(2-4-6)7(10)8(11,12)13/h1-4,7H
Standard InChI Key JXTZLWKHBFQRTA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(C(F)(F)F)F)Br

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-bromo-4-(1,2,2,2-tetrafluoroethyl)benzene is C₈H₅BrF₄, with a molecular weight of 273.02 g/mol (inferred from ). The benzene ring is substituted at the para position with a bromine atom and a 1,2,2,2-tetrafluoroethyl group (–CF₂CF₂H). This substituent introduces significant steric and electronic effects:

  • Electron-withdrawing nature: The fluorine atoms increase the polarity of the C–F bonds, rendering the ethyl group highly electronegative. This effect deactivates the benzene ring, directing further electrophilic substitutions to the meta position.

  • Conformational rigidity: The tetrafluoroethyl group’s compact structure reduces rotational freedom, potentially influencing crystallinity and solubility .

Key structural parameters from analogous compounds include:

PropertyValue (Analog Data)Source
Boiling point195–196°C (tetrafluoroethoxy analog)
Density (25°C)1.628 g/mL
Refractive index (20°C)1.460

Synthesis and Manufacturing

Electrophilic Aromatic Substitution

The synthesis likely follows a two-step process:

  • Introduction of the tetrafluoroethyl group:

    • Friedel-Crafts alkylation using 1,2,2,2-tetrafluoroethyl chloride in the presence of Lewis acids (e.g., AlCl₃).

    • Alternative routes may involve Ullmann coupling or direct fluorination of pre-functionalized ethylbenzene derivatives.

  • Bromination:

    • Electrophilic bromination using Br₂ or N-bromosuccinimide (NBS) under controlled conditions. The electron-withdrawing tetrafluoroethyl group directs bromination to the para position relative to itself.

Purification and Characterization

  • Distillation: High-purity isolates are obtained via fractional distillation under reduced pressure (e.g., 195–196°C ).

  • Spectroscopic analysis:

    • ¹H NMR: Aromatic protons resonate at δ 7.4–7.6 ppm, while the –CF₂CF₂H group shows a triplet near δ 4.2 ppm (J = 12 Hz).

    • ¹⁹F NMR: Distinct signals for the four fluorine atoms appear between δ -70 to -120 ppm.

Physicochemical Properties

Thermal Stability

The compound exhibits moderate thermal stability, with a flash point of 190°F (87.8°C) . Decomposition occurs above 250°C, releasing toxic fumes of hydrogen fluoride and bromine.

Solubility and Reactivity

  • Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) but sparingly soluble in water (<0.1 g/L at 25°C).

  • Reactivity:

    • Nucleophilic aromatic substitution: The bromine atom is susceptible to displacement by strong nucleophiles (e.g., NH₃, amines) under catalytic conditions.

    • Radical reactions: The C–Br bond undergoes homolytic cleavage under UV light, generating aryl radicals useful in polymerization .

Applications in Industrial and Academic Research

Pharmaceutical Intermediates

The tetrafluoroethyl group enhances the metabolic stability of drug candidates. For example:

  • Anticancer agents: Fluorinated aromatics improve cell membrane permeability and target binding affinity.

  • PET radiopharmaceuticals: The bromine atom serves as a leaving group for isotopic labeling with ¹⁸F or ¹¹C .

Materials Science

  • Liquid crystals: Fluorinated benzenes are key components in low-viscosity nematic phases for display technologies.

  • Polymer additives: The compound acts as a flame retardant due to its high fluorine content, reducing material combustibility .

Hazard TypeRisk Mitigation StrategiesSource
Skin corrosionWear nitrile gloves and lab coats
Inhalation toxicityUse fume hoods with HEPA filters
Environmental persistenceAvoid aqueous discharge

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator